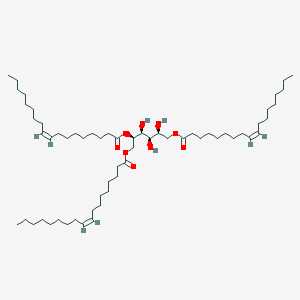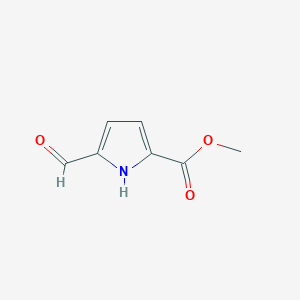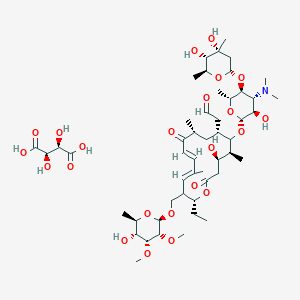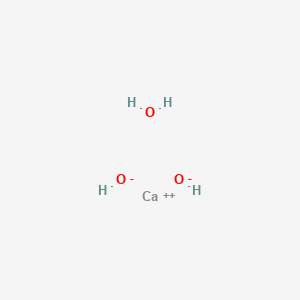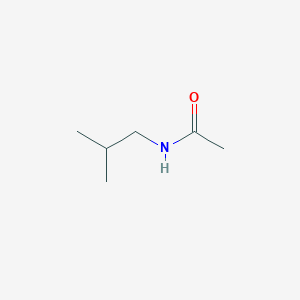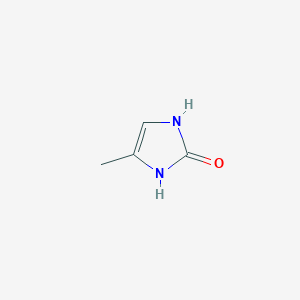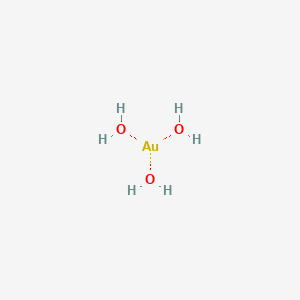
Gold(III) hydroxide
Overview
Description
Synthesis Analysis
The synthesis of gold(III) hydroxide and its derivatives involves various methods, each contributing to the diverse chemistry of gold(III). Roşca, Smith, and Bochmann (2012) demonstrated that gold(III) hydroxide reacts with C-H and N-H compounds and arylboronic acids to produce a range of compounds, some exhibiting unique photoluminescent properties (Roşca, Smith, & Bochmann, 2012). Similarly, Langseth, Görbitz, Heyn, and Tilset (2012) described versatile methods for synthesizing new cyclometalated gold(III) complexes, showing the adaptability of gold(III) in different synthetic routes (Langseth et al., 2012).
Molecular Structure Analysis
The molecular structure of gold(III) hydroxide complexes is often characterized by various spectroscopic techniques. The work of Oña‐Burgos et al. (2009) on phosphinamidic gold(III) metallocycles highlights the diverse structural configurations possible with gold(III) compounds, influenced by different ligands and coordination environments (Oña‐Burgos et al., 2009).
Chemical Reactions and Properties
Gold(III) hydroxide participates in a variety of chemical reactions, demonstrating its versatility. Arcadi, Bianchi, Di Giuseppe, and Marinelli (2003) explored gold(III) catalysis in reactions of 1,3-dicarbonyls with nucleophiles, showcasing the catalytic capabilities of gold(III) in organic synthesis (Arcadi et al., 2003).
Physical Properties Analysis
The physical properties of gold(III) hydroxide, such as its solubility and stability, are key to understanding its behavior in different environments. Mironov (2005) investigated the properties of gold(III) hydroxide and aquahydroxogold(III) complexes in aqueous solutions, providing insight into its solubility and standard potential (Mironov, 2005).
Chemical Properties Analysis
The chemical properties of gold(III) hydroxide are diverse and often dependent on its interaction with other ligands or elements. Cinellu and Minghetti (2002) reviewed the chemistry of gold(I) and gold(III) complexes with anionic oxygen donor ligands, highlighting the high reactivity and potential applications of these complexes (Cinellu & Minghetti, 2002).
Scientific Research Applications
-
Catalyst Preparation
- Field : Chemistry
- Application : Gold(III) hydroxide is used as a precursor for preparing supported gold catalysts .
- Method : The precipitate from the alkaline solution of [AuCl4]−, which is believed to be gold (III) hydroxide, is used to prepare these catalysts .
- Results : The precipitate was found to be X-ray amorphous with a spherical shape and a particle diameter of approximately 9 nm . The composition was estimated to be Au(OH)3, and its solubility at 298 K was determined to be 0.00120 g/100 g of H2O .
-
Gold Nanoparticle Formation
- Field : Nanotechnology
- Application : Gold(III) hydroxide decomposes spontaneously to form gold nanoparticles at temperatures above the freezing point of water .
- Method : Aqueous/water-enriched gold(III) hydroxide colloids are used. The decomposition of gold hydroxide gives metallic gold .
- Results : This reaction has been used to develop a method to decorate silica spheres with gold nanoparticles by precipitation and decomposition of gold(III) hydroxide onto the silica surface in wet media .
-
Gold Plating
- Field : Material Science
- Application : Gold(III) hydroxide is used in gold plating .
- Method : Specific methods of application are not detailed in the sources, but typically gold plating involves an electrochemical process where a thin layer of gold is deposited on the surface of another metal .
- Results : The result is a surface with the desirable properties of gold, including its luster and resistance to tarnish .
-
Daguerreotypes
- Field : Photography
- Application : Gold(III) hydroxide is used in daguerreotypes .
- Method & Results : In the daguerreotype process, a silver-coated copper plate is exposed to iodine vapor before it is exposed to light. The light exposure forms an image on the plate, which is then developed using heated mercury vapor and fixed with a solution of sodium thiosulfate. The image can be gilded (coated with a thin layer of gold) to protect it .
-
Microelectronics
- Field : Electronics
- Application : Gold(III) hydroxide is a product of electrochemical corrosion of gold metalization subjected to moisture and positive electric potential .
- Method & Results : It is one of the corrosion failure modes of microelectronics . Voluminous gold hydroxide is produced from gold metalization; after the layer grows thick it may spall, and the conductive particles may cause short circuits or leakage paths . The decreased thickness of the gold layer may also lead to an increase in its electrical resistance, which can also lead to electrical failure .
-
Production of Fulminating Gold
Safety And Hazards
properties
IUPAC Name |
gold;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3H2O/h;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOYUERUQZXZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061646 | |
| Record name | Gold hydroxide (Au(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold(III) hydroxide | |
CAS RN |
1303-52-2 | |
| Record name | Gold trihydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold hydroxide (Au(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold hydroxide (Au(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



